3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Beschreibung

Chemical Identity and Classification

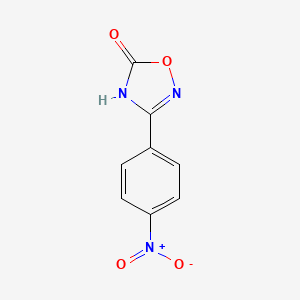

3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS RN: 19932-97-9) is a nitro-substituted heterocyclic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula, C₈H₅N₃O₄ , reflects a bicyclic structure comprising a five-membered 1,2,4-oxadiazole ring fused with a nitrophenyl group at position 3. The compound is systematically named This compound under IUPAC nomenclature, with synonyms including 3-p-nitrophenyl-4,5-dihydro-1,2,4-oxadiazol-5-one and 1,2,4-oxadiazol-5(2H)-one, 3-(4-nitrophenyl)-.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS RN | 19932-97-9 | |

| EC Number | 164-201-6 | |

| SMILES | O=C1ON=C(N1)C2=CC=C(N+[O-])C=C2 | |

| InChIKey | PEVIRNTUXQYRDH-UHFFFAOYSA-N |

The compound’s classification as a 1,2,4-oxadiazole derivative places it within a broader class of nitrogen-oxygen heterocycles known for their bioisosteric properties and applications in medicinal chemistry.

Molecular Properties

The molecular structure of this compound features a planar 1,2,4-oxadiazole ring fused to a para-nitrophenyl substituent. Key structural attributes include:

- Bond Angles and Lengths : The oxadiazole ring exhibits bond angles of ~120° at the oxygen and nitrogen atoms, characteristic of aromatic heterocycles. The C–N and N–O bond lengths in the ring are approximately 1.28–1.32 Å, consistent with conjugated systems.

- Electronic Effects : The nitro group at the para position introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing the electrophilic character of the oxadiazole moiety.

- Tautomerism : The compound exists predominantly in the keto tautomeric form (oxadiazol-5-one), stabilized by resonance delocalization of the carbonyl group.

Spectroscopic data further elucidate its molecular properties:

- ¹H NMR : Signals at δ 8.3–8.5 ppm correspond to aromatic protons on the nitrophenyl group, while the oxadiazole ring protons resonate near δ 4.2–4.5 ppm.

- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm the presence of the oxadiazol-5-one and nitro groups.

Physical Characteristics

The compound is a crystalline solid with the following physical properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 273°C | |

| Molecular Weight | 207.14 g/mol | |

| Density | ~1.45 g/cm³ (estimated) |

Solubility data are limited, but analog studies suggest moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and poor solubility in water. The nitro group’s electron-withdrawing nature likely reduces solubility in nonpolar solvents.

Structural Position within the Oxadiazole Family

1,2,4-Oxadiazoles are a subclass of oxadiazoles distinguished by nitrogen atoms at positions 2 and 4 of the five-membered ring. Compared to other isomers (e.g., 1,3,4-oxadiazoles), 1,2,4-oxadiazoles exhibit greater thermal stability and reduced aromaticity due to less effective π-electron delocalization.

Table 1: Comparison of Oxadiazole Isomers

| Isomer | Nitrogen Positions | Aromaticity | Common Applications |

|---|---|---|---|

| 1,2,4-Oxadiazole | 2, 4 | Moderate | Pharmaceuticals, agrochemicals |

| 1,3,4-Oxadiazole | 3, 4 | High | Anticancer agents, polymers |

| 1,2,5-Oxadiazole | 2, 5 | Low | High-energy materials |

Within this framework, this compound represents a specialized derivative where the nitro group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions.

Historical Context and Development

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but its medicinal potential remained unexplored until the mid-20th century. The discovery of oxolamine (a 1,2,4-oxadiazole-based antitussive) in the 1960s spurred interest in this heterocycle.

This compound emerged in the late 20th century as part of efforts to develop nitroaromatic compounds for antimicrobial and anticancer applications. Its synthesis typically involves cyclization of O-acylamidoximes or 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles. Recent advances in heterocyclic chemistry have refined its production, enabling gram-scale synthesis with >95% purity.

The compound’s unique electronic profile and stability under physiological conditions continue to drive research into its applications, particularly as a building block for bioactive molecules.

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-9-7(10-15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVIRNTUXQYRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263654 | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-97-9 | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds such as 3-(4-nitrophenyl)-1h-pyrazole have been found to target hematopoietic prostaglandin d synthase.

Mode of Action

Nitrophenol-based compounds are known to undergo catalytic reduction. A redox mechanism has been proposed for the catalytic reduction of aromatic nitro-analogous compounds, where in the first step, Fe3+ ion is reduced by N2H4 and self-oxidized to produce H+ ions and N2; and subsequently H+ ions and Fe3+ ions reduce aromatic nitro groups into corresponding amino groups.

Biochemical Pathways

Nitrophenols are known to be reduced by various types of nanostructured materials.

Pharmacokinetics

Similar compounds such as 3-(4-nitrophenyl)-1h-pyrazole have been found to have certain pharmacokinetic properties.

Result of Action

Similar compounds such as 3-(4-nitrophenyl)-1h-pyrazole have been found to have certain effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one. For instance, nitrophenols-based compounds are known to be pernicious to the environment. .

Biologische Aktivität

3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS No. 19932-97-9) is a compound that belongs to the oxadiazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C8H5N3O4

- Molecular Weight : 207.14 g/mol

- Structure : The oxadiazole ring system contributes to the compound's reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound have been investigated for various therapeutic applications. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent research has highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

-

Cytotoxicity Studies :

- Compounds related to the oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values in the micromolar range against HeLa and MCF-7 cells .

- Table 1 summarizes the IC50 values of selected derivatives:

Compound Cell Line IC50 (μM) This compound HeLa 2.41 This compound MCF-7 0.65 - Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Some studies have reported promising results against bacterial strains:

- A derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 32 µg/mL .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Study on Anticancer Efficacy :

- Antimicrobial Screening :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 3-(4-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been studied for their effectiveness against various bacterial strains. The presence of the nitrophenyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy in treating infections .

Anticancer Properties

Studies have also explored the anticancer potential of oxadiazole derivatives. The compound has shown promise in inhibiting tumor growth in vitro and in vivo. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . This application is particularly relevant in the development of new chemotherapeutic agents.

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its reactive functional groups allow for the formation of cross-linked networks that can enhance the thermal and mechanical properties of polymers. Research has demonstrated that incorporating this compound into polymer matrices can improve stability and performance under various conditions .

Optoelectronic Devices

The compound's electronic properties make it suitable for applications in optoelectronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that devices incorporating oxadiazole derivatives exhibit improved charge transport and luminescence efficiency .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is employed as a reagent for the derivatization of various analytes. Its ability to form stable complexes with metal ions has been utilized in methods such as high-performance liquid chromatography (HPLC) for detecting trace metals in environmental samples .

Fluorescent Probes

This compound can also serve as a fluorescent probe for detecting biological molecules. Its fluorescence properties are enhanced upon binding to specific targets, making it useful in bioimaging and diagnostic applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on both bacterial strains compared to control compounds .

Case Study 2: Polymer Development

In research conducted by a team at a leading university, this compound was incorporated into a polycarbonate matrix. The resulting material demonstrated enhanced thermal stability and mechanical strength compared to pure polycarbonate. This advancement suggests potential applications in high-performance materials for aerospace and automotive industries .

Vergleich Mit ähnlichen Verbindungen

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

- Key Differences : The nitro group is located at the meta position of the phenyl ring instead of the para position.

- Impact: The meta substitution reduces the compound’s resonance stabilization and electron-withdrawing effects compared to the para isomer.

- Molecular Formula : C₈H₅N₃O₄ (identical to the para isomer) .

3-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

- Key Differences : The nitro group is replaced by a methoxy (-OCH₃) group.

- Impact: The methoxy group is electron-donating, which contrasts sharply with the electron-withdrawing nitro group.

3-(Phenylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

- Key Differences : The dihydro-oxadiazolone ring is replaced by a fully aromatic 1,2,4-oxadiazole, and a phenylethyl group is introduced.

- Impact : The fully aromatic system increases stability and alters conjugation pathways. The phenylethyl group enhances hydrophobicity (logP = 4.71), which may improve membrane permeability in biological systems .

Physicochemical Properties

*Estimated based on structural analogs.

- Acidity : The oxadiazolone ring in this compound has a theoretical pKa of 6.80, as calculated using the SPARC program. This acidity is critical for its role in proton-transfer reactions and interactions with biological targets .

- Hydrophobicity : The nitro group and oxadiazolone ring confer moderate hydrophilicity (logP ~1.5), contrasting with the highly hydrophobic 3-(phenylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (logP = 4.71) .

Vorbereitungsmethoden

Amidoxime Route via Cyclization with Esters

A widely reported method involves reacting the amidoxime derivative of 4-nitrobenzonitrile with esters under basic conditions:

The reaction is typically performed in polar aprotic solvents such as DMSO at room temperature with t-BuONa as base, facilitating nucleophilic attack and ring closure.

Yields can be improved by optimizing the ester substituent and reaction time.

Hydrazide Route via Cyclization with Carbonyl Derivatives

An alternative approach utilizes hydrazide intermediates derived from 4-nitrobenzoic acid derivatives:

This method involves cyclocondensation under acidic or neutral conditions, often with ethyl chloroformate or similar activated carbonyl reagents.

The hydrazide intermediate is key for ring formation, and reaction parameters such as temperature and acid concentration influence yield and purity.

Reaction Mechanism Insights

The cyclization proceeds via nucleophilic attack of the amidoxime or hydrazide nitrogen on the electrophilic carbonyl carbon of the ester or acid chloride.

Subsequent intramolecular cyclization and elimination of leaving groups form the oxadiazol-5-one ring.

Basic conditions facilitate deprotonation and nucleophilicity, while acidic conditions promote ring closure and stabilize intermediates.

Optimization and Yield Enhancement

Research indicates several factors influencing the efficiency of synthesis:

Characterization and Purity Assessment

To confirm the successful preparation of this compound, the following analytical techniques are employed:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime Cyclization | 4-Nitrobenzonitrile | Hydroxylamine HCl, t-BuONa, methyl 2-chloroacetate | DMSO, RT, 18 h | 35-42 | Requires base; moderate yield |

| Hydrazide Cyclization | 4-Nitrobenzoic acid | Hydrazine hydrate, ethyl chloroformate | Reflux, acidic | 60-75 | Higher yield; industrially scalable |

| Phosphorus Oxychloride Route | 4-Nitrobenzoic acid derivatives | POCl₃ | Reflux | Variable | Less common; harsh conditions |

Research Findings and Notes

The amidoxime route offers milder reaction conditions but often lower yields, suitable for small-scale or exploratory synthesis.

The hydrazide route is more robust for scale-up and typically provides higher yields and purities.

Optimization of base, solvent, and carbonyl partner is crucial for maximizing yield and minimizing side products.

The nitro substituent on the phenyl ring is stable under the reaction conditions but can be further derivatized post-synthesis.

Advanced one-pot methods and catalytic cyclizations are emerging but require further validation for this specific compound.

Q & A

Q. How can the pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety be computationally predicted?

The pKa of this heterocyclic group can be calculated using the SPARC program, which incorporates solvation and electrostatic models. For example, the pKa of azilsartan’s 4,5-dihydro-1,2,4-oxadiazol-5-one group was determined as 6.80 using SPARC. Note that Jaguar software lacks parameterization for this group, limiting its utility in such calculations .

Q. What experimental techniques are recommended for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is commonly used. Data refinement employs SHELX programs (e.g., SHELXL for structure solution and SHELXS for refinement), achieving low R-factors (e.g., R = 0.040). Intermolecular interactions like C–H···O hydrogen bonds should be analyzed using ORTEP-3 for visualization .

Q. How is the compound synthesized via cycloaddition reactions?

A two-phase (water-chloroform) reaction at 0°C for 4 hours is effective. For example, nitrile oxides generated from 4-nitrobenzaldehyde derivatives react with alkenes or alkynes to form the oxadiazolone ring. Yields are optimized by controlling reaction temperature and stoichiometry .

Q. What software tools are suitable for modeling its electronic structure?

Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, are recommended. These methods integrate electron density and kinetic-energy density to predict molecular properties, validated through atomic and molecular benchmarks .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental pKa values be addressed?

Discrepancies arise from limitations in computational parameterization (e.g., Jaguar’s exclusion of the oxadiazolone group). Cross-validate results using multiple software packages (e.g., SPARC for solvation effects) and experimental titration data. Adjust computational models to account for ionization states at physiological pH (e.g., 78% ionization at pH 7.4 for azilsartan) .

Q. What strategies improve crystallographic refinement for compounds with planar heterocycles?

Planar systems like fused imidazole-oxadiazolone rings require rigorous treatment of thermal displacement parameters. Use SHELXL’s restraints for anisotropic displacement and analyze intermolecular interactions (e.g., C–H···O bonds) to refine packing models. For example, dihedral angles between fused rings (e.g., 9.40° deviation) must be carefully optimized .

Q. How do substituents like the 4-nitrophenyl group influence reactivity in cycloaddition reactions?

The electron-withdrawing nitro group enhances the electrophilicity of nitrile oxide intermediates, accelerating [3+2] cycloaddition. However, steric hindrance from the aryl group may reduce reaction yields. Solvent polarity (e.g., chloroform-water systems) and temperature (0°C) are critical for balancing reactivity and selectivity .

Q. What challenges arise in predicting the biological activity of oxadiazolone derivatives?

Ionization states at physiological pH (e.g., partial ionization of the oxadiazolone group at pH 7.4) affect bioavailability. Use QikProp to simulate absorption parameters (e.g., logP, permeability) and correlate with in vitro assays. For instance, sulfonamide analogs with pKa ~6.22 show 93.8% ionization, influencing their pharmacokinetics .

Q. How can molecular dynamics (MD) simulations elucidate conformational flexibility?

MD simulations using force fields parameterized for heterocycles (e.g., AMBER or CHARMM) reveal rotational barriers of the 4-nitrophenyl substituent. Analyze puckering parameters and intramolecular hydrogen bonds (e.g., C–H···O interactions) to predict dominant conformers in solution .

Q. What methods validate synthetic intermediates in multi-step routes?

Combine spectroscopic techniques (FT-IR, NMR) with high-resolution mass spectrometry (HRMS). For example, intermediates like N-[2-(3-hydrazino-5-oxo-triazinyl)phenyl]pivalamide are confirmed via NMR shifts (δ 1.35 ppm for tert-butyl groups) and IR carbonyl stretches (~1700 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.